N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide typically involves the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol in the presence of sulfuric acid to produce methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to 4-chlorophenylhydrazide.
Cyclization: Treatment of 4-chlorophenylhydrazide with cyanogen bromide in methanol yields 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitubercular agent, inhibiting the growth of Mycobacterium tuberculosis.
Biological Studies: It is used in studies related to its anti-inflammatory, antiviral, and antineoplastic properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The compound’s anti-inflammatory and antiviral activities are believed to involve modulation of specific signaling pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide: This compound is structurally similar but differs in the position of the oxadiazole ring.
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: Another related compound with a different functional group attached to the oxadiazole ring.
Uniqueness
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide is unique due to its specific substitution pattern and the presence of both phenyl and phenoxyacetamide groups
Properties
Molecular Formula |
C16H12ClN3O3 |
---|---|
Molecular Weight |
329.74 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C16H12ClN3O3/c17-12-8-6-11(7-9-12)15-19-16(20-23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21) |
InChI Key |
URIQTBKLRYNYSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.